8-bromooctanoyl Chloride

カタログ番号 B3193652

CAS番号:

73674-09-6

分子量: 241.55 g/mol

InChIキー: JHGJURXAOMDIBR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

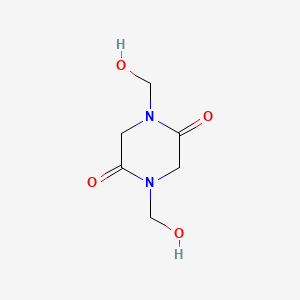

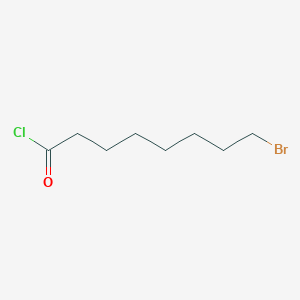

8-bromooctanoyl Chloride is a chemical compound with the molecular formula C8H14BrClO . It has a molecular weight of 241.55 .

Synthesis Analysis

The synthesis of 8-bromooctanoyl Chloride involves the treatment of cholesterol with 8-bromooctanoyl chloride in the presence of pyridine using tetrahydrofuran (THF) as a solvent . This results in the formation of cholesteryl ω-bromoalkanoates .Molecular Structure Analysis

The molecular structure of 8-bromooctanoyl Chloride consists of a bromine atom attached to the eighth carbon of an octanoyl chain, with a chloride atom attached to the carbonyl carbon .Physical And Chemical Properties Analysis

8-bromooctanoyl Chloride is predicted to have a boiling point of 260.7±23.0 °C and a density of 1.325±0.06 g/cm3 .特性

CAS番号 |

73674-09-6 |

|---|---|

分子式 |

C8H14BrClO |

分子量 |

241.55 g/mol |

IUPAC名 |

8-bromooctanoyl chloride |

InChI |

InChI=1S/C8H14BrClO/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2 |

InChIキー |

JHGJURXAOMDIBR-UHFFFAOYSA-N |

SMILES |

C(CCCC(=O)Cl)CCCBr |

正規SMILES |

C(CCCC(=O)Cl)CCCBr |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

8-Bromooctanoic acid (200 g) was added slowly to thionyl chloride (325 ml). The mixture was stirred at 60° for 1 hour. Excess thionyl chloride distilled off in vacuo. The dark oily residue was distilled to give 8-bromooctanoyl chloride as colorless oil, b.p. 112°-114°/0.1-0.3 mm Hg, (202.38, 93%).

Synthesis routes and methods II

Procedure details

To 8-bromooctanoic acid (2.5 g, 11.2 mmol, commercially available e.g. from Aldrich) in toluene (50 ml) was added thionyl chloride (2 ml), and the mixture was stirred at room temperature overnight. The solvent was evaporated and the residue was co-evaporated with dichloromethane (2×25 ml) to give a brown oil which solidified on standing (found to be starting acid by NMR). This material was redissolved in toluene (25 ml), thionyl chloride (2 ml) was added, and the mixture was stirred at room temperature for 8 hours and then left standing overnight. The reaction mixture was evaporated to dryness and the residue was co-evaporated with dichloromethane (2×30 ml) to give the title compound as a brown oil (2.4 g), as a 3:2 mixture of product: starting acid (by NMR). 1H NMR (400 MHz, chloroform-d) δ (delta) ppm 1.37 (4H, m), 1.45 (2H, m), 1.67 (2H, m), 1.86 (2H, m), 2.90 (2H, t, J=7 Hz), 3.42 (2H, t, J=7 Hz).

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Dimethylamino)propyl]phenol](/img/structure/B3193600.png)

![5-chloro-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B3193632.png)

![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B3193644.png)

![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B3193647.png)

![4-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B3193682.png)